molecular formula C22H17N3O2 B15043920 N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1'-biphenyl]-4-carbohydrazide

N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B15043920
M. Wt: 355.4 g/mol
InChI Key: DREHSEDNDRLTGF-UHFFFAOYSA-N
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Description

N’-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a biphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 4-biphenylcarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N’-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1’-biphenyl]-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The biphenyl group further enhances its binding properties, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-phenylbenzamide

InChI

InChI=1S/C22H17N3O2/c1-14-7-12-19-18(13-14)20(22(27)23-19)24-25-21(26)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,23,27H,1H3

InChI Key

DREHSEDNDRLTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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